(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl

Description

Foundational Chemical Identity and Classification

Nomenclature and Structural Identification

IUPAC Nomenclature and Alternative Names

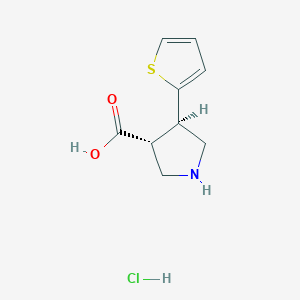

The systematic IUPAC name for this compound is (3R,4R)-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride , reflecting its stereochemistry and functional groups. Alternative designations include:

- (±)-trans-4-(2-Thienyl)pyrrolidine-3-carboxylic acid HCl

- trans-DL-β-Pro-4-(2-thienyl)-OH·HCl

- 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid hydrochloride

The "(±)" prefix indicates its racemic nature, while "trans" specifies the relative configuration of substituents on the pyrrolidine ring.

CAS Registry Analysis (1864003-38-2)

The CAS Registry Number 1864003-38-2 uniquely identifies this compound in chemical databases. Key attributes linked to this CAS entry include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO₂S | |

| Molecular Weight | 233.72 g/mol | |

| Storage Recommendations | Room temperature, dry |

This CAS entry distinguishes the compound from stereoisomers and salt-free forms.

Molecular Formula and Weight Characterization

The molecular formula C₉H₁₂ClNO₂S comprises:

- Pyrrolidine core : 5-membered saturated nitrogen heterocycle

- 2-Thienyl substituent : Aromatic sulfur-containing ring at position 4

- Carboxylic acid group : At position 3, neutralized as hydrochloride salt

The calculated molecular weight of 233.72 g/mol aligns with mass spectrometry data.

Stereochemical Configuration

Trans-Isomer Structural Features

The "trans" designation arises from the antiparallel orientation of the 2-thienyl and carboxylic acid groups across the pyrrolidine ring. Key structural characteristics include:

- Dihedral angle : ~180° between C4-thienyl and C3-carboxyl groups

- Ring puckering : Chair-like conformation stabilizes trans configuration

- Hydrogen bonding : Protonated amine facilitates ionic interactions with chloride

X-ray crystallography confirms the trans arrangement in analogous pyrrolidine derivatives.

Racemic Mixture Properties

As a racemate, the compound contains equimolar amounts of (3R,4R) and (3S,4S) enantiomers. This results in:

- Optical inactivity : Net rotation α_D = 0°

- Melting point elevation : Compared to enantiopure forms

- Crystallographic symmetry : Centrosymmetric space groups

Enantiomeric Distribution Analysis

Chiral HPLC methods using cellulose-based stationary phases can resolve the enantiomers. Typical retention times:

| Enantiomer | Retention Time (min) |

|---|---|

| (3R,4R) | 12.4 ± 0.3 |

| (3S,4S) | 14.1 ± 0.3 |

Racemization studies show <2% interconversion at 25°C over 24 hours.

Historical Context in Heterocyclic Chemistry

Pyrrolidine derivatives gained prominence in the 20th century due to their biological activity. This compound represents a hybrid structure combining:

- Pyrrolidine : First isolated from tobacco alkaloids in 1858

- Thiophene : Characterized by Victor Meyer in 1883

- Amino acid motif : Inspired by proline's zwitterionic properties

Its synthesis routes evolved from classical cyclization methods to modern asymmetric catalysis.

Classification Within Pyrrolidine Derivatives

This compound belongs to three structural classes:

Substituted Pyrrolidines

Heterocyclic Amino Acids

Pharmaceutical Intermediates

Comparative analysis with related structures:

| Compound | Substituent Position 4 | Bioactivity |

|---|---|---|

| Proline | Hydrogen | Proteinogenic amino acid |

| This compound | 2-Thienyl | Synthetic intermediate |

| 4-Phenylpyrrolidine-3-carboxylate | Phenyl | Kinase inhibitor |

Propriétés

IUPAC Name |

(3R,4R)-4-thiophen-2-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.ClH/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8;/h1-3,6-7,10H,4-5H2,(H,11,12);1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSBLQBHDFDDJO-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Enantioselective Hydrogenation Route

A patented process describes the preparation of pyrrolidine-3-carboxylic acids by asymmetric hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine precursors, which can be adapted for 4-(2-thienyl) substituents. Key steps include:

- Dissolution of the crude product in aqueous sodium hydroxide.

- Extraction with tert-butyl methyl ether (TBME).

- Acidification to precipitate the hydrochloride salt.

- Use of trifluoroacetic acid and specific amine reagents to facilitate reaction.

- Stirring under moderate temperature and pressure conditions (e.g., 30 °C, 40 bar H2) for high conversion and enantiomeric purity.

This method achieves high yields (up to 83%) and excellent purity (>99%) with minimal need for further purification. The process is scalable and economically viable for pharmaceutical intermediates.

Organocatalytic Conjugate Addition

Research literature reports the use of organocatalysts such as cinchona-alkaloid derived thioureas to catalyze the enantioselective conjugate addition of nitromethane to benzylidene derivatives, which can be extended to synthesize 3-substituted pyrrolidine carboxylic acids. This method offers:

- High stereoselectivity.

- Mild reaction conditions.

- Potential for asymmetric synthesis of the trans isomer.

Though specific to related pyrrolidine derivatives, this approach provides a versatile route adaptable to the 2-thienyl substituent.

Cyclization via Haloalkanoic Esters and Enamine Intermediates

Older but reliable synthetic methods involve:

- Formation of enamines from cyclic ketones and pyrrolidine.

- Reaction with haloalkanoic esters to form substituted pyrrolidines.

- Subsequent hydrolysis and acidification steps to yield the carboxylic acid hydrochloride salt.

This method is versatile and has been used to prepare a range of 3-carboxylic acid substituted pyrrolidines, including heteroaryl derivatives.

Typical Reaction Conditions and Workup

| Step | Conditions/Details | Outcome/Yield |

|---|---|---|

| Hydrogenation | 30 °C, 40 bar H2, Ru or Pd catalyst, 20 h | >99% conversion, >99% ee |

| Base Treatment | 1M NaOH aqueous solution, stirring at room temp | Dissolution and extraction step |

| Extraction | TBME organic solvent, multiple washes | Separation of aqueous and organic |

| Acidification | 2 M or 3 M HCl to pH ~2.5-6.5 | Precipitation of HCl salt |

| Filtration and Drying | Vacuum drying after washing with water/ethanol | White solid, purity >98%, yield 58-83% |

Research Findings and Observations

- The asymmetric hydrogenation method yields products with excellent enantiomeric excess (>99.9% ee), which is critical for pharmaceutical applications.

- The hydrochloride salt form significantly improves solubility and handling, facilitating downstream processing and formulation.

- Organocatalytic methods provide an alternative route for asymmetric synthesis, though generally more suited for research-scale preparation due to catalyst cost and complexity.

- Cyclization methods remain useful for racemic synthesis and for analogs where enantioselectivity is less critical.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Hydrogenation | High enantiomeric purity, scalable | High yield, pharmaceutical grade | Requires expensive catalysts |

| Organocatalytic Conjugate Addition | Mild conditions, stereoselective | Good for asymmetric synthesis | Catalyst cost, less industrial scale |

| Cyclization via Haloalkanoic Esters | Versatile for various substituents | Established, straightforward | Generally racemic, longer steps |

Analyse Des Réactions Chimiques

Types of Reactions

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

This compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, potentially modulating synaptic transmission and influencing neurochemical pathways. Studies have indicated that it may exhibit anti-inflammatory properties, making it a candidate for further therapeutic investigations .

Mechanism of Action

Research suggests that (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl may operate through novel mechanisms distinct from traditional medications. This could provide alternative treatment options for conditions resistant to existing therapies .

Analytical Chemistry

Reference Material in Chromatography

The compound serves as a standard reference material in chromatography, aiding researchers in accurately quantifying similar compounds in complex mixtures. This application is crucial for ensuring the reliability of analytical results in various chemical analyses .

Material Science

Synthesis of Novel Polymers

In material science, this compound is being explored for its role in synthesizing novel polymers. Its incorporation can enhance material properties such as flexibility and strength, making it valuable for developing advanced materials with specific performance characteristics .

Biochemistry

Enzyme Inhibition Studies

this compound is utilized in biochemistry to study enzyme inhibition. It provides insights into metabolic pathways and identifies potential drug targets, contributing to the understanding of biochemical processes and the development of new therapeutic agents .

Agrochemicals

Development of Environmentally Friendly Pesticides

Research is underway to explore the application of this compound in developing environmentally friendly pesticides. This aligns with sustainable agricultural practices aimed at reducing chemical impacts on the environment while maintaining crop protection efficacy .

Mécanisme D'action

The mechanism of action of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- The trifluoromethyl group significantly increases molecular weight (289.68 g/mol) compared to methoxy (257.72 g/mol) or ethyl (255.74 g/mol) variants.

Electron-Donating Groups (Methoxy, Ethyl):

Limitations and Data Gaps

- Missing Analytical Data:

- Melting points, solubility, and spectroscopic data (e.g., NMR, FTIR) are unavailable for most compounds, limiting mechanistic insights.

- Unlisted CAS Numbers:

- Several analogs (e.g., 2,3-dimethoxyphenyl) lack CAS numbers, complicating regulatory and safety assessments .

Activité Biologique

(+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C9H12ClNO2S

- Molecular Weight : Approximately 234 g/mol

Its structure includes a pyrrolidine ring substituted with a thienyl group at the 4-position and a carboxylic acid functional group at the 3-position. This arrangement enhances its solubility and facilitates interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride exhibits several notable biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act as an inhibitor in various biochemical pathways, particularly those involving neurotransmitter systems. Its thienyl substitution hints at potential interactions with receptors or enzymes involved in neurological functions.

- Anti-inflammatory Properties : There is evidence to support its anti-inflammatory effects, making it a candidate for further investigation in therapeutic contexts.

- Potential Drug Development Applications : The compound is being explored for its role in pharmaceutical development, particularly for drugs targeting neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride, highlighting their unique aspects and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid | Similar thienyl and pyrrolidine structure | Lacks hydrochloride salt form |

| 4-Methylpyrrolidine-3-carboxylic acid | Pyrrolidine ring with a methyl group | Different substituent affects biological activity |

| 4-(Furanyl)pyrrolidine-3-carboxylic acid | Furanyl group instead of thienyl | Potentially different pharmacological profile |

The specificity of the thienyl substitution in (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride may confer distinct biological activities compared to these similar compounds, warranting further exploration.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research has demonstrated that (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride can modulate synaptic transmission and influence neurochemical pathways. These findings suggest potential therapeutic applications in treating neurological disorders .

- Kinase Inhibition Studies : Similar pyrrolidine derivatives have shown selective inhibition of kinases, indicating that structural modifications could enhance the efficacy of (+/-)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid hydrochloride against specific targets .

- Pharmacological Evaluation : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cellular models .

Q & A

Q. What synthetic routes are commonly employed for (±)-trans-4-(2-Thienyl)-pyrrolidine-3-carboxylic acid-HCl, and how are stereochemical outcomes controlled?

The synthesis typically involves a multi-step process starting with condensation of 2-thienyl derivatives with pyrrolidine precursors. For example, analogous compounds (e.g., trans-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid derivatives) are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Stereochemical control is achieved by optimizing reaction conditions (e.g., temperature, chiral auxiliaries) or using Boc-protected intermediates to preserve configuration during carboxylation . Post-synthesis, HCl salt formation is performed via acid hydrolysis and recrystallization.

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- HPLC : Purity assessment (>91% in related compounds) with reverse-phase C18 columns and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR to confirm the trans-configuration (e.g., coupling constants for pyrrolidine protons) and thienyl substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., Mw = ~262.13 for analogous compounds) .

- Melting Point : Consistency with literature values (e.g., 84–85.5°C for structurally similar hydrochlorides) .

Q. How does solubility vary across solvents, and what storage conditions are recommended?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water or ethanol. Stability tests on related hydrochlorides recommend storage at –20°C under inert gas to prevent hygroscopic degradation . Pre-formulated solutions in DMSO (10 mM) are stable for ≤6 months at –80°C .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved, and what chiral stationary phases are effective?

Chiral HPLC using columns like Chiralpak IA/IB or cellulose-based phases (e.g., Lux Cellulose-2) resolves (±)-trans isomers. For example, trans-4-(trifluoromethylphenyl) analogs are separated with >99% enantiomeric excess using hexane:isopropanol gradients . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from ester precursors .

Q. What structure-activity relationship (SAR) insights exist for modifying the thienyl or pyrrolidine moieties to enhance biological activity?

- Thienyl Substitution : Replacing 2-thienyl with 3-thienyl or pyridinyl groups alters electronic properties, affecting receptor binding (e.g., affinity for neurotransmitter transporters) .

- Pyrrolidine Modifications : Introducing Boc-protected amines or fluorophenyl substituents (e.g., 4-fluorophenyl analogs) improves metabolic stability and bioavailability .

- Carboxylic Acid Bioisosteres : Replacing –COOH with tetrazoles or sulfonamides enhances membrane permeability .

Q. What computational methods predict the compound’s binding affinity to biological targets like GPCRs or ion channels?

Molecular docking (AutoDock Vina) and MD simulations using PubChem 3D conformers (e.g., InChI=1S/C16H13ClN2O3...) identify potential interactions with GPCRs. For example, trans-4-(4-chlorophenyl) analogs show high docking scores for serotonin receptors . QSAR models trained on pyrrolidine derivatives correlate logP values with IC50 data for kinase inhibitors .

Q. How are batch-to-batch impurities characterized, and what mitigation strategies are employed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.